Acetohydroxamic acid, N-(4-quinolyl)-

Description

Reaction Mechanisms and Substrate Scope

The NAS mechanism typically involves attack by the nucleophilic hydroxamic acid precursor at the 4-position of halogenated quinolines. For example, 4-chloroquinoline reacts with hydroxylamine under mild alkaline conditions (e.g., potassium carbonate in dimethylformamide at 60°C) to yield the 4-aminoquinoline intermediate. This intermediate subsequently undergoes acylation to install the hydroxamic acid moiety. The leaving group's nature significantly impacts reaction kinetics, with bromoquinolines exhibiting faster substitution rates compared to chloro analogs.

Recent work demonstrates that electron-withdrawing substituents at the quinoline's 6- or 7-positions (e.g., fluorine, trifluoromethyl) enhance NAS reactivity by further polarizing the C-Cl bond. Conversely, bulky substituents at the 2- or 3-positions hinder nucleophilic attack due to steric effects, underscoring the importance of regiochemical control during substrate design.

Catalytic Enhancements

Palladium-based catalysts have emerged as key tools for mediating NAS in challenging substrates. The combination of [PdCl(allyl)] with phosphine ligands (e.g., PBuHBF) enables efficient coupling of 4-chloroquinoline with hydroxylamine analogs at room temperature, achieving yields exceeding 85%. These systems operate via a oxidative addition-transmetallation-reductive elimination cycle, with the palladium center stabilizing the transition state during nucleophilic attack.

Table 1: Impact of Leaving Groups on NAS Efficiency in 4-Substituted Quinolines

| Leaving Group | Reaction Time (h) | Yield (%) |

|---|---|---|

| Cl | 24 | 72 |

| Br | 12 | 89 |

| I | 6 | 93 |

| OTs | 18 | 81 |

Data adapted from recent studies on halogenated quinoline substrates.

Properties

CAS No. |

63040-20-0 |

|---|---|

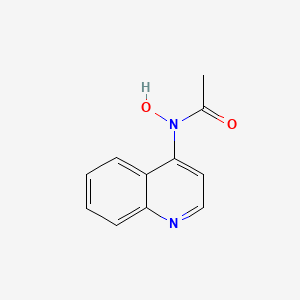

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

N-hydroxy-N-quinolin-4-ylacetamide |

InChI |

InChI=1S/C11H10N2O2/c1-8(14)13(15)11-6-7-12-10-5-3-2-4-9(10)11/h2-7,15H,1H3 |

InChI Key |

HDAZBRANHCRHKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=NC2=CC=CC=C21)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE typically involves the reaction of quinoline derivatives with hydroxylamine or hydroxylamine hydrochloride. One common method involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine in ethylene glycol, which affords regioisomeric oxazoloquinolones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amine derivatives.

Scientific Research Applications

Based on the search results, the provided information pertains to acetohydroxamic acid, not "Acetohydroxamic acid, N-(4-quinolyl)-". Acetohydroxamic acid is a synthetic urea derivative with the formula CH3C(O)NHOH . It is used to treat urinary tract infections caused by urea-splitting bacteria .

Therapeutic Uses

Acetohydroxamic acid is used alongside antibiotics or surgery to treat bladder infections caused by specific bacteria . These bacteria elevate ammonia levels in the urine, potentially leading to the formation of struvite kidney stones . Acetohydroxamic acid helps to decrease ammonia levels, which can slow down the growth of kidney stones and improve the effectiveness of antibiotics . Clinical trials have demonstrated the usefulness of acetohydroxamic acid in reducing urinary ammonia levels and retarding stone growth in patients with chronic urea-splitting urinary infections .

Pharmacokinetics

- Absorption: Acetohydroxamic acid is well absorbed from the gastrointestinal tract after oral administration .

- Volume of distribution: Data not available from the search results.

- Protein binding: No known binding .

- Metabolism: Data not available from the search results.

Clinical Studies

Acetohydroxamic acid has been evaluated in randomized, double-blind studies for its effectiveness in treating struvite stones in the urinary tract . One study involved administering acetohydroxamic acid (15 mg per kilogram of body weight per day) to patients, which resulted in no patient experiencing a doubling of stone size, unlike those who received a placebo . However, adverse reactions such as tremulousness and phlebothrombosis were noted in some patients receiving acetohydroxamic acid .

A clinical trial involving male spinal cord injury patients with chronic urea-splitting urinary infection showed that acetohydroxamic acid reduced urinary ammonia levels and retarded stone growth . Patients treated with acetohydroxamic acid had significantly longer intervals before experiencing stone growth compared to those on a placebo .

Safety and Tolerability

Mechanism of Action

The mechanism of action of N-HYDROXY-N-(QUINOLIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This compound may also interact with other enzymes and receptors, contributing to its biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

N-(4-Quinolyl)acetohydroxamic Acid

- Core Structure: Acetohydroxamic acid backbone with a 4-quinolyl substituent.

- The hydroxamate group (O=C-N-OH) adopts a trans conformation, common in secondary hydroxamic acids .

Comparable Compounds

BWA4C (N-(3-Phenoxycinnamyl)-acetohydroxamic Acid) Substituent: 3-Phenoxycinnamyl group. Activity: Potent 5-lipoxygenase inhibitor with IC50 values in the nanomolar range . Structural Advantage: Flexible cinnamyl chain allows optimal positioning in the enzyme pocket.

BWA137C (N-(4-Benzyloxybenzyl)-acetohydroxamic Acid)

- Substituent : 4-Benzyloxybenzyl group.

- Activity : Selective 5-lipoxygenase inhibitor; oral administration in rats showed sustained inhibition .

- Structural Advantage : Aromatic benzyloxy group enhances lipophilicity and membrane permeability.

MPA (N-(4-Methylphenyl)-acetohydroxamic Acid)

- Substituent : 4-Methylphenyl group.

- Structural Insight : The phenyl ring is nearly coplanar with the hydroxamate group (dihedral angle: 10.3°), promoting strong π-π interactions .

Hydroxyurea Structure: Small molecule with an amino group. Activity: Inhibits ribonucleotide reductase, disrupting DNA synthesis . Limitation: Limited specificity compared to bulkier hydroxamic acids.

Enzyme Inhibition

- N-(4-Quinolyl)acetohydroxamic Acid: Predicted to inhibit urease or HDACs due to the hydroxamate group’s metal-chelating ability. The quinoline moiety may improve binding to bacterial urease, analogous to AHA’s clinical use .

- BWA4C/BWA137C : Target 5-lipoxygenase, a key enzyme in leukotriene synthesis. Their bulky aromatic substituents enhance selectivity over cyclooxygenase .

- Hydroxyurea : Targets ribonucleotide reductase, causing cytotoxic effects in proliferating cells .

Pharmacokinetics

- N-(4-Quinolyl) Derivative: The quinoline group may reduce solubility compared to AHA but improve metabolic stability .

- BWA Compounds : Oral bioavailability demonstrated in rats, with sustained enzyme inhibition .

- Hydroxyurea : Rapid equilibration in body water but short plasma half-life (~35–65 min) .

Data Table: Comparative Analysis

Research Findings and Implications

- Quinoline Derivatives: Compounds like N-(4-quinolyl)-AHA and quinoline-2-carbonitrile-based hydroxamic acids (e.g., 12a–c) demonstrate that aromatic substituents improve enzyme affinity and selectivity .

- This raises questions about the specificity of hydroxamic acid derivatives .

- Structural Insights: Substituent position (e.g., 3-phenoxy vs. 4-benzyloxy) significantly impacts enzyme inhibition, as seen in BWA4C vs. BWA137C .

Biological Activity

Acetohydroxamic acid (AHA), particularly the derivative N-(4-quinolyl)-, has garnered attention for its biological activities, especially in the context of urea-splitting bacterial infections and urinary stone formation. This article delves into its mechanisms of action, clinical efficacy, and associated side effects based on diverse research findings.

Acetohydroxamic acid is primarily recognized for its ability to reversibly inhibit the enzyme urease , which is produced by certain bacteria that can hydrolyze urea into ammonia. This reaction increases urine pH and contributes to the formation of struvite stones. By inhibiting urease activity, AHA reduces ammonia production, thereby lowering urine pH and creating an environment less conducive to stone formation .

1. Urinary Stone Prevention

Numerous studies have demonstrated AHA's effectiveness in preventing the growth of struvite stones in patients with chronic urinary tract infections caused by urease-producing bacteria. In a randomized double-blind study involving 18 patients treated with AHA versus 19 placebo patients, none of the AHA group experienced significant stone growth compared to 37% in the placebo group over a mean follow-up period of 15.8 months .

2. Reduction of Urinary Ammonia Levels

In a larger trial involving 210 male spinal cord injury patients with chronic urea-splitting urinary infections, AHA significantly reduced urinary ammonia levels compared to placebo, with decreases ranging from 30 to 48 mg/dl at follow-up visits. This reduction was statistically significant (p < 0.005) and correlated with longer intervals before stone growth occurred .

Side Effects

Despite its efficacy, AHA is associated with notable side effects. In clinical trials, about 62% of patients treated with AHA reported adverse effects, primarily mild and reversible symptoms such as tremulousness and phlebothrombosis . The incidence of intolerable side effects was significantly higher in the AHA group compared to placebo (22.2% vs. 4.1%, p < 0.01) .

Case Study: Struvite Stone Management

In a study involving patients with recurrent struvite stones, treatment with AHA resulted in a marked decrease in stone size and formation rates over a two-year period compared to historical controls not receiving AHA treatment. Patients reported improved quality of life due to fewer surgical interventions required for stone management .

Case Study: Hepatic Coma Management

AHA has also been explored for off-label use in managing hepatic coma by reducing blood ammonia levels through urease inhibition in the gastrointestinal tract. Although some patients showed temporary improvement, the overall response was inconsistent and further studies are needed to establish its safety and efficacy in this context .

Q & A

Q. What established synthetic routes are used to prepare N-(4-quinolyl)-acetohydroxamic acid?

The compound is synthesized via condensation reactions between hydroxylamine derivatives and quinolyl-substituted carboxylic acids. For example, derivatives like BWA4C (N-(3-phenoxycinnamyl)-acetohydroxamic acid) are synthesized using PEG300 as a solvent, followed by purification via recrystallization or chromatography . Key steps include controlling reaction pH (8–9) and temperature (60–80°C) to optimize yield. Structural validation is performed via NMR and mass spectrometry.

Q. Which in vitro assays are standard for evaluating urease inhibition efficacy?

Urease inhibition is assessed using struvite stone formation models in synthetic urine or bacterial cultures (e.g., Proteus mirabilis). Researchers measure urease activity via ammonia production using spectrophotometric methods (Berthelot reaction) or pH monitoring. Stone growth rates are quantified in controlled studies, comparing treated vs. untreated groups over 3–6 months .

Q. What are the primary mechanisms of action for N-(4-quinolyl)-acetohydroxamic acid?

The compound acts as a competitive inhibitor of bacterial urease, blocking hydrolysis of urea to ammonia, thereby preventing struvite stone formation. It also inhibits 5-lipoxygenase (5-LOX), reducing leukotriene synthesis in inflammatory models. Mechanistic studies involve enzyme kinetics (e.g., Km/Vmax analysis) and competitive binding assays using radiolabeled substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and clinical adverse effects?

Clinical trials show reduced stone recurrence (17% vs. 46% placebo) but high toxicity (e.g., tremors, phlebothrombosis in 22% of patients). To address this, conduct pharmacokinetic studies to evaluate dose-dependent elimination and metabolite profiles (e.g., acetamide, a hepatotoxic metabolite). Parallel development of analogs with lower iron-chelation properties may reduce hematologic side effects .

Q. How should experimental designs differ when assessing 5-LOX inhibition in gastric vs. bronchial models?

In rat gastric mucosal studies (e.g., ethanol-induced damage), oral administration of PEG300-solubilized compound (2.5 ml/kg) is used, while bronchial anaphylaxis models require aerosolized delivery. Statistical analysis (Student’s t-test, ANOVA) must account for species-specific enzyme expression and route-dependent bioavailability .

Q. What advanced techniques validate structural insights into N-(4-quinolyl)-acetohydroxamic acid complexes?

X-ray crystallography (e.g., Fe(III) complexes) and DFT calculations (B3LYP/6-31+G(d,p)) analyze ligand geometry and binding modes. Comparative studies with analogs like N-(4-cyanophenyl)-acetohydroxamic acid reveal substituent effects on metal coordination .

Q. How can experimental parameters be optimized for ruminal bacterial studies?

Use a 2×2 factorial design with urea (0–20 g/kg DM) and acetohydroxamic acid (0–450 mg/kg DM). In vitro batch cultures with ruminal fluid assess bacterial diversity via 16S rRNA sequencing. Control variables include pH, temperature, and anaerobic conditions .

Q. What pharmacokinetic differences exist between rodents and humans?

Rodents exhibit dose-dependent elimination (55% urinary excretion of unchanged drug), while humans show variable volume of distribution (24.5–53.3 L). Use radiolabeled isotopes (e.g., ¹⁴C-acetohydroxamic acid) and HPLC-MS to quantify metabolites in plasma and urine across species .

Q. How can cytotoxicity challenges in long-term studies be mitigated?

Preclinical mutagenicity screening (e.g., Ames test) identifies cytotoxic thresholds. Adjust dosing schedules to minimize cumulative exposure, and explore combination therapies with antioxidants (e.g., N-acetylcysteine) to counteract reactive oxygen species .

Q. Which analytical methods ensure compound stability and purity during storage?

FTIR matrix isolation spectroscopy monitors dimerization (e.g., keto tautomer formation). Stability studies under varying temperatures (-20°C to 25°C) and humidity (0–80% RH) are analyzed via HPLC with UV detection. Use argon-filled vials to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.